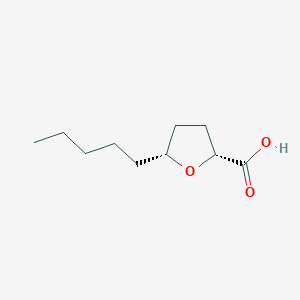

(2R,5R)-5-Pentyloxolane-2-carboxylic acid

CAS No.: 2445750-61-6

Cat. No.: VC4351293

Molecular Formula: C10H18O3

Molecular Weight: 186.251

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2445750-61-6 |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.251 |

| IUPAC Name | (2R,5R)-5-pentyloxolane-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H18O3/c1-2-3-4-5-8-6-7-9(13-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/t8-,9-/m1/s1 |

| Standard InChI Key | RRCYNWGXMCGPQQ-RKDXNWHRSA-N |

| SMILES | CCCCCC1CCC(O1)C(=O)O |

Introduction

(2R,5R)-5-Pentyloxolane-2-carboxylic acid is a chiral compound belonging to the oxolane family, which includes a five-membered ring with an oxygen atom. This compound is of interest in organic chemistry due to its potential applications in synthesis and its unique stereochemistry. The compound's structure consists of a pentyloxy group attached to the oxolane ring, which is further substituted with a carboxylic acid group.

Synthesis and Preparation

The synthesis of (2R,5R)-5-Pentyloxolane-2-carboxylic acid typically involves asymmetric synthesis methods to achieve the desired stereochemistry. This may include the use of chiral catalysts or starting materials with known stereochemistry. The specific synthesis route can vary based on the availability of starting materials and the desired yield and purity of the final product.

Applications

While specific applications of (2R,5R)-5-Pentyloxolane-2-carboxylic acid are not widely documented, compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Their chiral nature makes them valuable for producing enantiomerically pure compounds, which is crucial in many biological applications.

Safety and Handling

-

Chemical Safety: Handling of this compound should follow standard laboratory safety protocols, including the use of protective gloves and eyewear.

-

Storage: It is recommended to store the compound in an inert atmosphere at room temperature to prevent degradation.

Table 2: Synthesis and Handling

| Aspect | Description |

|---|---|

| Synthesis | Asymmetric synthesis methods |

| Storage | Inert atmosphere, room temperature |

| Safety | Protective gloves and eyewear recommended |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume